REACTION_CXSMILES
|
C([Li])CCC.BrN1C=CC=NC1.Br[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>O1CCCC1.C(OCC)C>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH:26]([C:25]2[CH:28]=[CH:29][C:22]([O:21][CH3:20])=[CH:23][CH:24]=2)[OH:27])[CH:15]=1
|
Name
|
3-bromopyrimidine
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
BrN1CN=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
18.3 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500-ml 3-neck round bottom flask equipped with an addition funnel
|
Type
|
ADDITION
|
Details
|
is added to the system
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of -120° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WAIT
|
Details
|
After 10 hours at room temperature
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the system is quenched with saturated ammonium chloride (in water)
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with methylene chloride which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed
|
Type
|
CUSTOM
|
Details
|
the residue triturated with hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |